![molecular formula C11H13NO2 B182439 N-[3-(prop-2-en-1-yloxy)phenyl]acetamide CAS No. 37439-78-4](/img/structure/B182439.png)
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide
Overview
Description
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide is an organic compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a phenyl ring substituted with an allyloxy group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide can be synthesized through a reaction involving N-(3-hydroxyphenyl)acetamide and allyl bromide. The process typically involves dissolving N-(3-hydroxyphenyl)acetamide in N,N-dimethylformamide, followed by the addition of potassium carbonate and allyl bromide at room temperature. The reaction mixture is stirred overnight, and the product is isolated through extraction and purification using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide can be synthesized through several methods, primarily involving the reaction of N-(3-hydroxyphenyl)acetamide with allyl bromide. The typical reaction conditions include:
- Solvent: N,N-dimethylformamide (DMF)
- Base: Potassium carbonate
- Temperature: Room temperature
- Duration: Stirring overnight
- Purification: Silica gel column chromatography
This compound features a unique structure characterized by a prop-2-en-1-yloxy group attached to a phenyl ring, which contributes to its reactivity and potential biological properties.
Biological Activities
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have demonstrated that derivatives of this compound can effectively reduce COX-2 activity, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Medicinal Chemistry Applications
Therapeutic Potential:
this compound is being explored for its potential as a therapeutic agent for various conditions due to its ability to modulate biological pathways. Its mechanism of action may involve the inhibition of specific enzymes or receptors related to pain and inflammation, making it a candidate for further drug development .
Case Studies:
Several case studies have highlighted the compound's effectiveness in preclinical models:
- Inflammation Models: In carrageenan-induced paw edema models in rats, derivatives of this compound showed significant reductions in inflammation markers compared to control groups .
- Pain Models: Research has indicated that similar compounds can inhibit TRPA1 channels involved in pain perception, suggesting that this compound may also have analgesic properties .
Industrial Applications
Material Science:
In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic compounds, which can be applied in various industrial contexts.
Mechanism of Action
The mechanism of action of N-[3-(prop-2-en-1-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)acetamide: A precursor in the synthesis of N-[3-(prop-2-en-1-yloxy)phenyl]acetamide.
N-(3-allyloxyphenyl)acetamide: A closely related compound with similar structural features.
N-(3-methoxyphenyl)acetamide: Another analog with a methoxy group instead of an allyloxy group.
Uniqueness
This compound is unique due to its allyloxy substitution, which imparts distinct chemical and biological properties.
Biological Activity
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing recent research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features an allyloxy group attached to a phenyl ring, which is further linked to an acetamide moiety. This unique structure contributes to its diverse biological activities.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects. It has shown the ability to reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its role in mitigating inflammation .
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound displays antioxidant activity. It has been reported to scavenge free radicals effectively, which is critical for protecting cells from oxidative stress .
Research Findings and Case Studies
Recent studies have provided insight into the efficacy and safety profile of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
N-(3-hydroxyphenyl)acetamide | Hydroxyl group instead of allyloxy | Moderate anti-inflammatory effects |
N-(3-allyloxyphenyl)acetamide | Allyloxy group | Similar antimicrobial properties but lower antioxidant activity |
N-(3-methoxyphenyl)acetamide | Methoxy group | Lower anti-inflammatory potency compared to this compound |
Properties
IUPAC Name |
N-(3-prop-2-enoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h3-6,8H,1,7H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYFYAOVTULPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958534 | |
Record name | N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37439-78-4 | |
Record name | NSC86663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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